Lepidiline A

Vue d'ensemble

Description

La lépidiline A est un alcaloïde imidazole dérivé de la racine de Lepidium meyenii, communément appelé maca. Ce composé fait partie d'une classe unique d'alcaloïdes imidazole dérivés de l'histidine et a été isolé pour la première fois il y a environ 20 ans. La lépidiline A a été étudiée pour ses effets anticancéreux modérés à faibles in vitro et son potentiel en tant que source de ligand pour les complexes métalliques .

Méthodes De Préparation

La lépidiline A peut être synthétisée par une voie simple impliquant la préparation de N-oxydes d'imidazole non substitués en position 2, suivie d'une désoxygénation à l'aide de nickel de Raney et d'une N-benzylation ultérieure. Ce processus génère les imidazol-2-ylidenes correspondants, qui réagissent facilement avec le soufre élémentaire pour donner des imidazole-2-thiones . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

La lépidiline A subit diverses réactions chimiques, notamment :

Oxydation : La lépidiline A peut être oxydée pour former des imidazole-2-thiones.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide de réactifs comme le nickel de Raney.

Substitution : La N-benzylation est une réaction de substitution courante pour la lépidiline A. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solutions de pyridine et du carbonate de césium solide comme base.

Applications de la recherche scientifique

La lépidiline A a plusieurs applications de recherche scientifique :

Mécanisme d'action

La lépidiline A exerce ses effets par son rôle de source de ligand pour les complexes métalliques. La liaison des ions métalliques à la lépidiline A entraîne une cytotoxicité accrue, la nature de l'ion métallique jouant un rôle essentiel dans la détermination de ses propriétés. Le complexe de cuivre de la lépidiline A induit une augmentation significative de la production d'espèces réactives de l'oxygène au sein des cellules, contribuant à ses effets cytotoxiques .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have demonstrated that Lepidiline A exhibits moderate to low cytotoxicity against various cancer cell lines. The compound has been synthesized alongside metal complexes (copper, silver, and gold) to enhance its biological activity.

Key Findings:

- Cytotoxicity: this compound and its copper complex showed moderate cytotoxicity, while silver and gold complexes exhibited significantly higher and consistent cytotoxic effects against ovarian, gastrointestinal, breast, and uterine cancer cells .

- Multidrug Resistance: The study found that multidrug-resistant cancer cells displayed significant resistance to this compound and its copper complex. However, the silver and gold complexes were effective in overcoming this resistance .

- Reactive Oxygen Species Production: The copper complex notably induced an increase in reactive oxygen species within cells, which is a critical mechanism in the cytotoxic action against cancer cells .

Hormonal Regulation and Fertility Enhancement

This compound has also been investigated for its role in improving hormonal balance and fecundity. It is believed to target specific enzymes involved in steroid hormone metabolism.

Research Insights:

- Hormonal Balance: this compound has been shown to improve the balance of endogenous sex hormones by targeting hydroxysteroid dehydrogenase type 1 (HSD17B1), which is crucial for estrogen metabolism. This action may enhance reproductive health and fertility in both male and female subjects .

- Animal Studies: In animal models, this compound supplementation resulted in increased fecundity, suggesting its potential as a natural supplement for enhancing reproductive function .

Antiviral Activity

Exploratory studies have indicated that this compound may possess antiviral properties. Its structural analogs have been tested for their efficacy against viral infections.

Notable Observations:

- Cytotoxicity Against Viral Cell Lines: Research on fluorinated analogues of this compound revealed varying levels of cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with some compounds showing significantly enhanced activity compared to the natural form .

Summary Table of Applications

Mécanisme D'action

Lepidiline A exerts its effects through its role as a ligand source for metal complexes. The binding of metal ions to this compound results in enhanced cytotoxicity, with the nature of the metal ion playing a critical role in determining its properties. The copper complex of this compound induces a significant increase in the production of reactive oxygen species within cells, contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

La lépidiline A peut être comparée à d'autres alcaloïdes imidazole, tels que la lépidiline B, C et D. Alors que la lépidiline A et B ont été isolées pour la première fois il y a environ 20 ans, leurs analogues méthoxy, la lépidiline C et D, ont été découverts plus récemment . La lépidiline A est unique en raison de sa cytotoxicité modérée et de son potentiel en tant que source de ligand pour les complexes métalliques. Des composés similaires comprennent :

Lépidiline B : Un autre alcaloïde imidazole présentant des propriétés similaires.

Lépidiline C et D : Des analogues méthoxy de la lépidiline A et B.

Analogues 4,5-diphényles : Ces composés ont été étudiés pour leur activité cytotoxique et leurs similitudes structurales avec la lépidiline A.

Activité Biologique

Lepidiline A (LA) is an imidazole alkaloid derived from the root of Lepidium meyenii, commonly known as maca. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer effects, hormonal modulation, and potential applications in metal complexation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its cytotoxic properties, hormonal effects, and structural analogs.

1. Anticancer Activity

This compound exhibits moderate to low cytotoxicity against various cancer cell lines. Recent studies have extended its evaluation against multidrug-resistant cancer cells and multipotent stem cells. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for this compound and its metal complexes across different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 32.3 |

| MCF-7 (Breast) | 27.7 | |

| T-47D (Breast) | 16.1 | |

| HeLa (Cervical) | 50.0 | |

| Cu-LA | MDA-MB-231 | 24.8 |

| MCF-7 | 24.8 | |

| Ag-LA | MDA-MB-231 | 5.8 |

| Au-LA | MDA-MB-231 | 5.8 |

This compound alone showed moderate cytotoxicity against ovarian, gastrointestinal, and uterine cancer cells, while its copper(I), silver(I), and gold(I) complexes exhibited significantly enhanced cytotoxic effects, particularly against breast cancer cell lines .

2. Hormonal Modulation

Research indicates that this compound plays a crucial role in modulating endogenous sex hormones. It has been identified as a high-affinity ligand for human estrogen receptors α and β, suggesting its potential in influencing reproductive health. The compound enhances the activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme involved in converting inactive sex hormones into their active forms .

In experimental models, this compound improved fecundity in Drosophila and affected hormone balance in mice by increasing estrogen levels and testosterone production .

3.1 Cytotoxicity Studies

In a systematic investigation of this compound's cytotoxic effects, researchers found that the compound had varying degrees of efficacy against different cancer types:

- Ovarian Cancer : Moderate sensitivity observed.

- Breast Cancer : Notably effective against ER-positive and ER-negative cell lines.

- Stem Cells : Exhibited low toxicity towards adipose-derived mesenchymal stem cells but higher toxicity when complexed with metals.

The study highlighted that while this compound itself has limited efficacy, its metal complexes significantly enhance cytotoxicity, making them promising candidates for further development as anticancer agents .

3.2 Hormonal Balance

Another study focused on the effects of this compound on hormonal balance demonstrated that it could effectively modulate sex hormone levels by targeting specific enzymes involved in hormone synthesis. This finding is particularly relevant for developing treatments aimed at addressing fertility issues or hormonal imbalances in both males and females .

Propriétés

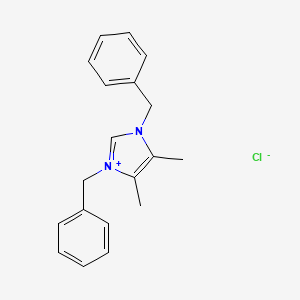

IUPAC Name |

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATWGHMQWRXUNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596093-98-0 | |

| Record name | Lepidiline A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEPIDILINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.